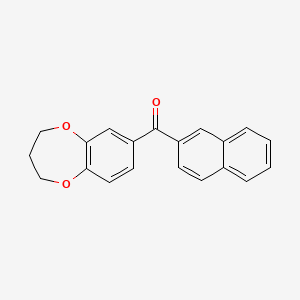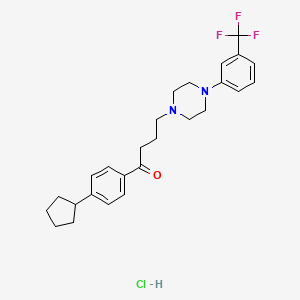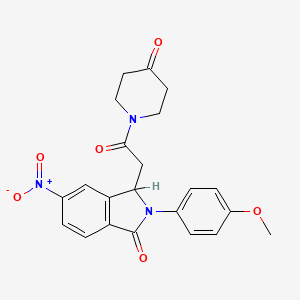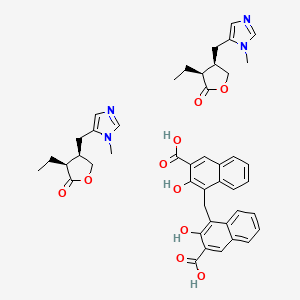
Pilocarpine pamoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pilocarpine pamoate is a compound derived from pilocarpine, a naturally occurring alkaloid extracted from the leaves of the Pilocarpus plants . Pilocarpine is a muscarinic acetylcholine agonist, which means it selectively works on muscarinic receptors . This compound is used in various medical applications, including the treatment of dry mouth and ophthalmic conditions such as glaucoma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pilocarpine pamoate involves the reaction of pilocarpine with pamoic acid. Pilocarpine itself is synthesized from Pilocarpus leaves through extraction and purification processes . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the pamoate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of pilocarpine from Pilocarpus leaves, followed by its reaction with pamoic acid under controlled conditions to produce this compound . The final product is then purified and formulated for medical use.
化学反応の分析
Types of Reactions
Pilocarpine pamoate undergoes various chemical reactions, including:
Oxidation: Pilocarpine can be oxidized to form pilocarpic acid.
Reduction: Reduction reactions can convert pilocarpine to its reduced forms.
Substitution: Pilocarpine can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pilocarpic acid (from oxidation) and various substituted pilocarpine derivatives (from substitution reactions) .
科学的研究の応用
Pilocarpine pamoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on muscarinic receptors and its role in neurotransmission.
Medicine: Used to treat dry mouth, glaucoma, and other ophthalmic conditions.
Industry: Employed in the formulation of pharmaceuticals and therapeutic agents.
作用機序
Pilocarpine pamoate exerts its effects by acting as a muscarinic receptor agonist. It specifically targets the muscarinic receptor subtype M3 found on the iris sphincter muscle and ciliary muscle . Upon activation, the iris sphincter muscle contracts, resulting in pupil constriction (miosis). Pilocarpine also stimulates the secretion of various exocrine glands, such as sweat, lacrimal, and salivary glands .
類似化合物との比較
Similar Compounds
Pilocarpine hydrochloride: Another salt form of pilocarpine used in similar medical applications.
Salagen (pilocarpine): A brand name for pilocarpine used to treat dry mouth.
NeutraSal (saliva substitutes): Used for similar purposes but with different active ingredients.
Uniqueness
Pilocarpine pamoate is unique due to its specific formulation, which allows for targeted delivery and prolonged action compared to other forms of pilocarpine . Its ability to selectively activate muscarinic receptors makes it a valuable compound in medical treatments .
特性
CAS番号 |
63036-94-2 |
|---|---|
分子式 |
C45H48N4O10 |
分子量 |
804.9 g/mol |
IUPAC名 |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C23H16O6.2C11H16N2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*5,7-8,10H,3-4,6H2,1-2H3/t;2*8-,10-/m.00/s1 |
InChIキー |
ZCECPEINCZVBPT-IWXKTIJTSA-N |
異性体SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
正規SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.CCC1C(COC1=O)CC2=CN=CN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


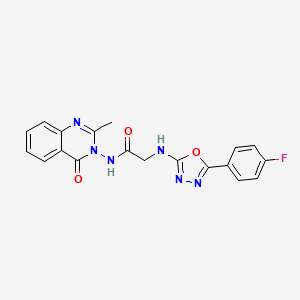
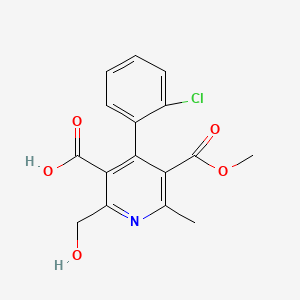
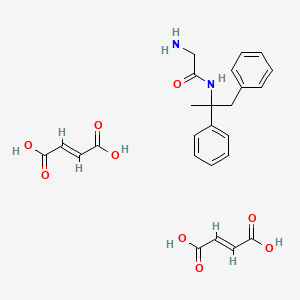
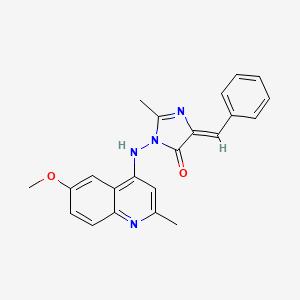
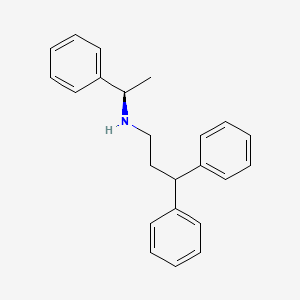
![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
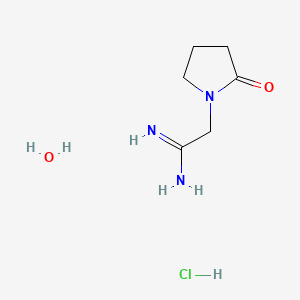

![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
